3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one
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Overview
Description
3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one is a complex organic compound with a unique structure that includes a morpholine ring, a hydroxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce different alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: The compound’s potential biological activity could lead to its use in therapeutic applications.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The specific pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
- 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
Uniqueness
3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one is unique due to the presence of both a morpholine ring and a hydroxy group, which can confer specific chemical and biological properties
Properties
CAS No. |
647024-70-2 |
---|---|
Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
3-hydroxy-2-methoxy-3,5-dimethyl-1-morpholin-4-ylhexan-1-one |
InChI |
InChI=1S/C13H25NO4/c1-10(2)9-13(3,16)11(17-4)12(15)14-5-7-18-8-6-14/h10-11,16H,5-9H2,1-4H3 |
InChI Key |
BQTLHEIMBQUAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C(C(=O)N1CCOCC1)OC)O |
Origin of Product |
United States |
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